molecular formula C17H11ClN2O3 B5811311 4-chloro-N-1-naphthyl-2-nitrobenzamide

4-chloro-N-1-naphthyl-2-nitrobenzamide

Cat. No. B5811311
M. Wt: 326.7 g/mol
InChI Key: HHIJFKWTUNKUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-1-naphthyl-2-nitrobenzamide, also known as NClN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and is widely used in biochemistry and pharmaceutical research.

Mechanism of Action

The mechanism of action of 4-chloro-N-1-naphthyl-2-nitrobenzamide involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound has also been shown to inhibit the activity of NADPH oxidase, which is involved in various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress, which are involved in various diseases such as diabetes, cancer, and inflammation. This compound has also been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in various diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-chloro-N-1-naphthyl-2-nitrobenzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. It is also a toxic compound, and caution must be taken when handling it.

Future Directions

There are several future directions for the research and development of 4-chloro-N-1-naphthyl-2-nitrobenzamide. One direction is to explore its potential therapeutic effects in various diseases such as diabetes, cancer, and inflammation. Another direction is to explore its potential applications in materials science, such as the synthesis of MOFs and other functional materials. Further studies are also needed to understand the mechanism of action of this compound and its interactions with enzymes and proteins. Finally, the synthesis of new derivatives of this compound with improved properties and applications is also an area of future research.

Synthesis Methods

The synthesis of 4-chloro-N-1-naphthyl-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 1-naphthylamine in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dichloromethane at a temperature of around 0-5°C. After the reaction, the product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-chloro-N-1-naphthyl-2-nitrobenzamide is widely used in scientific research due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. In biochemistry, this compound is used as a probe to study the activity of enzymes and proteins. It has been shown to inhibit the activity of certain enzymes such as aldose reductase and NADPH oxidase, which are involved in various diseases such as diabetes, cancer, and inflammation.
In pharmaceutical research, this compound is used as a lead compound to develop new drugs for the treatment of various diseases. It has been shown to have potential therapeutic effects in diseases such as diabetes, cancer, and inflammation. This compound has also been used as a precursor in the synthesis of other compounds with potential therapeutic effects.
In materials science, this compound is used as a building block to synthesize various functional materials such as fluorescent dyes and liquid crystals. It has also been used as a precursor in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

4-chloro-N-naphthalen-1-yl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-8-9-14(16(10-12)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIJFKWTUNKUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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